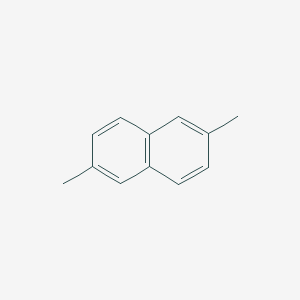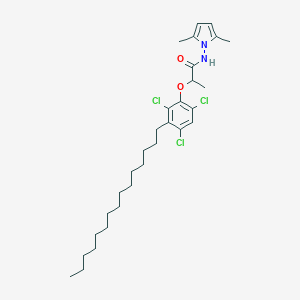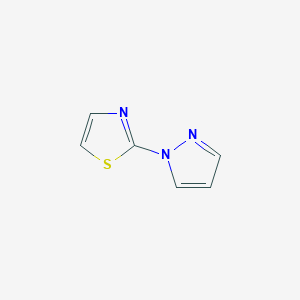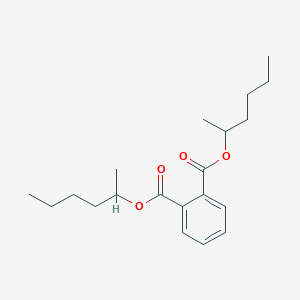
3,3'-Diamino-4,4'-dimethylazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-Diamino-4,4'-dimethylazobenzene' is a synthetic compound that belongs to the azobenzene family. It is also known as 'Michler's ketone' and has been widely used in scientific research for several decades. This compound has unique properties that make it useful in various applications, including dyeing, photography, and as a sensitizer in organic photochemistry. '
Mécanisme D'action
The mechanism of action of '3,3'-Diamino-4,4'-dimethylazobenzene' involves the absorption of light energy, which causes the molecule to undergo a cis-trans isomerization. This process results in the formation of a highly reactive intermediate that can undergo various reactions, including the Wolff rearrangement. The compound's ability to undergo this reaction has made it useful in organic photochemistry.
Effets Biochimiques Et Physiologiques
'3,3'-Diamino-4,4'-dimethylazobenzene' has been shown to have mutagenic and carcinogenic properties in various studies. However, these studies were conducted using high doses of the compound, and the relevance of these findings to human exposure remains unclear. The compound has also been shown to have antimicrobial properties and has been used in the development of antibacterial coatings.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using '3,3'-Diamino-4,4'-dimethylazobenzene' in lab experiments include its ability to initiate photochemical reactions and its usefulness in the synthesis of other organic compounds. However, the compound's toxicity and potential health hazards limit its use in certain applications. Additionally, the compound's sensitivity to light and air may make it challenging to handle in some experiments.
Orientations Futures
There are several potential future directions for the use of '3,3'-Diamino-4,4'-dimethylazobenzene' in scientific research. One potential application is in the development of new antibacterial agents. The compound's antimicrobial properties make it a promising candidate for the development of new antibiotics. Additionally, the compound's ability to undergo photochemical reactions could be useful in the development of new organic compounds for various applications. Finally, the compound's potential for use in the textile industry could be explored further, and new dyeing techniques could be developed using this compound.
Conclusion:
In conclusion, '3,3'-Diamino-4,4'-dimethylazobenzene' is a synthetic compound that has been widely used in scientific research for several decades. Its unique properties make it useful in various applications, including dyeing, photography, and as a sensitizer in organic photochemistry. The compound's mechanism of action involves the absorption of light energy, which causes the molecule to undergo a cis-trans isomerization. The compound has mutagenic and carcinogenic properties, but its relevance to human exposure remains unclear. The compound's advantages in lab experiments include its ability to initiate photochemical reactions and its usefulness in the synthesis of other organic compounds. However, the compound's toxicity and potential health hazards limit its use in certain applications. Finally, several potential future directions for the use of '3,3'-Diamino-4,4'-dimethylazobenzene' in scientific research were discussed, including the development of new antibacterial agents and the exploration of new dyeing techniques in the textile industry.
Méthodes De Synthèse
The synthesis of '3,3'-Diamino-4,4'-dimethylazobenzene' involves the condensation of 4,4'-dimethoxybenzophenone with aniline in the presence of a strong acid catalyst. This reaction results in the formation of a yellow crystalline powder that is soluble in organic solvents. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
'3,3'-Diamino-4,4'-dimethylazobenzene' has been extensively used in scientific research for various applications. It is a popular sensitizer in organic photochemistry and has been used to initiate photochemical reactions such as the Wolff rearrangement. Additionally, it has been used as a dye in the textile industry and as a photographic developer. The compound has also been used in the synthesis of other organic compounds, including dyes and pharmaceutical intermediates.
Propriétés
Numéro CAS |
119631-00-4 |
|---|---|
Nom du produit |
3,3'-Diamino-4,4'-dimethylazobenzene |
Formule moléculaire |
C14H16N4 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3 |
Clé InChI |
MOANQCLTXTXKAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B47088.png)



![2-methyl-1H-benzo[d]imidazole-4-carbaldehyde](/img/structure/B47095.png)


![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)

